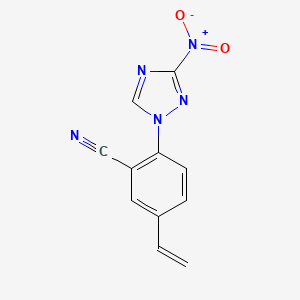
2-(3-nitro-1H-1,2,4-triazol-1-yl)-5-vinylbenzonitrile
Vue d'ensemble
Description
“[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans” are energetic materials containing an N(O) N–N fragment . They are synthesized from 1-amino-3-nitro-1H-1,2,4-triazole .
Synthesis Analysis
The synthesis of these compounds includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by removing the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis
The distal nitrogen of the azoxy group in these compounds is bonded to the nitrogen atom of the azole ring .Chemical Reactions Analysis
Transformation of the amino group in aminofurazan makes it possible to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
These compounds are thermally stable with decomposition onset temperatures between 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Mécanisme D'action
Orientations Futures
These compounds have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .
Propriétés
IUPAC Name |
5-ethenyl-2-(3-nitro-1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c1-2-8-3-4-10(9(5-8)6-12)15-7-13-11(14-15)16(17)18/h2-5,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKJXGFFUYCJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)N2C=NC(=N2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

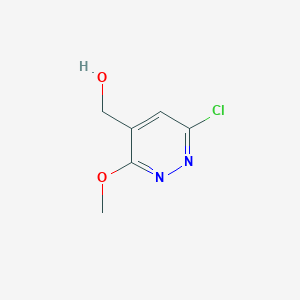

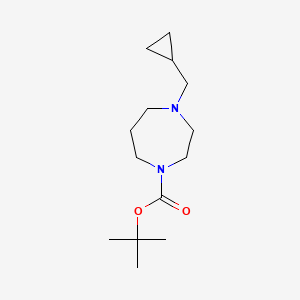
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)
![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)


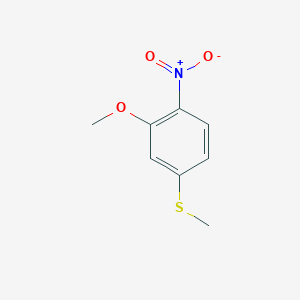
![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
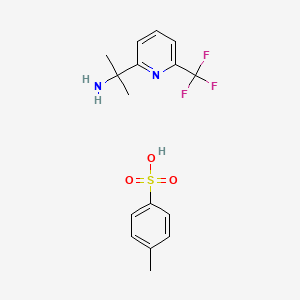
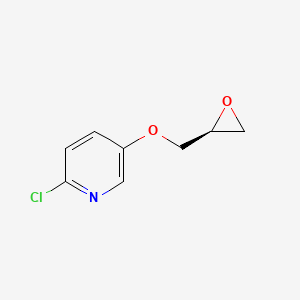
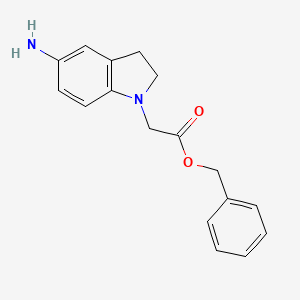
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)